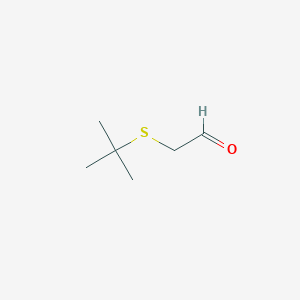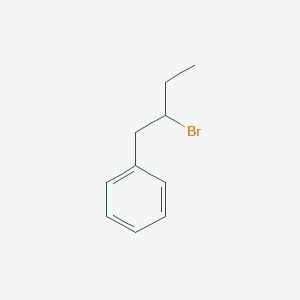
(2-Bromobutyl)benzene
Vue d'ensemble
Description
(2-Bromobutyl)benzene is a chemical compound with the molecular formula C10H13Br . It is an aromatic compound where a benzene ring is attached to a 2-bromobutyl group .
Molecular Structure Analysis
(2-Bromobutyl)benzene contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
Benzene, a component of (2-Bromobutyl)benzene, undergoes various reactions such as halogenation, nitration, sulfonation, alkylation, and acylation . The specific reactions of (2-Bromobutyl)benzene may vary based on the presence of the 2-bromobutyl group.
Physical And Chemical Properties Analysis
Benzene, a component of (2-Bromobutyl)benzene, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma. It is immiscible with water but is readily miscible with organic solvents . The specific physical and chemical properties of (2-Bromobutyl)benzene may vary based on the presence of the 2-bromobutyl group.
Applications De Recherche Scientifique
Crystal Structure Analysis
(Qingpeng Wang et al., 2012) studied a compound related to (2-Bromobutyl)benzene, where the bromobutyl group lies on one side of the carbazole ring plane, exhibiting a zigzag shape. This study contributes to understanding the crystal structures involving bromobutyl groups, which can be significant in material science and molecular engineering.
Synthesis of Complex Compounds
(E. Lindner & M. Khanfar, 2001) achieved the synthesis of 1,3,5-tris(4'-bromobutyl)benzene. This compound reacts to form various complex compounds, demonstrating the versatility of bromobutyl derivatives in organic synthesis, especially in creating metal-containing heterocycles.
Formation of Alkyl Halide Derivatives
(A. Bond et al., 2006) studied the formation of various alkyl halide derivatives from 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene, again underscoring the importance of bromobutyl derivatives in synthesizing new chemical entities.
Solubility and Phase-Transfer Catalysis
(Liang-sun Lee and Hsing-yei Huang, 2002) focused on tetrabutylammonium bromide's solubility in benzene, highlighting the role of bromobutyl compounds in phase-transfer catalysis, a crucial technique in organic synthesis.
Spectroscopy and Molecular Analysis
(E. I. Al’shits et al., 1976) explored the phosphorescence spectra of certain organic molecules in bromobutyl, providing insights into the molecular vibrations and electronic states, crucial for understanding material properties at the molecular level.
Bromination Mechanisms
(S. Srivastava et al., 1996) carriedout regiospecific bromination of benzene derivatives, illustrating the chemical mechanisms involving bromobutyl compounds. Such studies are fundamental in organic chemistry for understanding and developing new bromination techniques.
Synthesis and Characterization of Functionalized Compounds
(H. Fink et al., 1997) synthesized and characterized new compounds involving bromobenzene derivatives. Their work contributes to the development of organometallic chemistry and the synthesis of novel functional materials.
Catalysis and Reaction Studies
(K. Bratlie et al., 2007) investigated benzene hydrogenation using bromobutyl compounds, indicating the role of such compounds in catalysis and reaction mechanisms, which is vital in industrial chemistry and material science.
Transport Properties in Polymers
(T. Aminabhavi & R. S. Khinnavar, 1993) explored the transport of benzene derivatives in bromobutyl rubber, contributing to the understanding of polymer-solvent interactions and the development of materials with specific transport properties.
Safety And Hazards
Propriétés
IUPAC Name |
2-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERHBGCKWEWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291434 | |
| Record name | (2-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromobutyl)benzene | |
CAS RN |
81012-82-0 | |
| Record name | NSC75467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



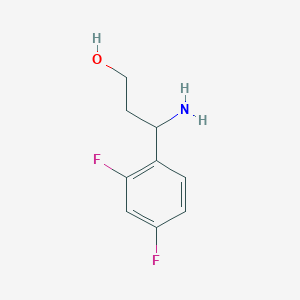
![Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester](/img/structure/B1660570.png)
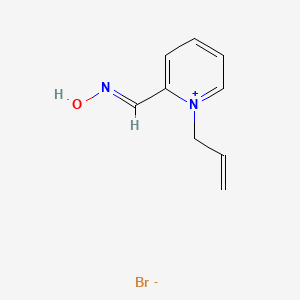
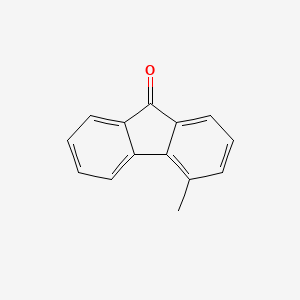
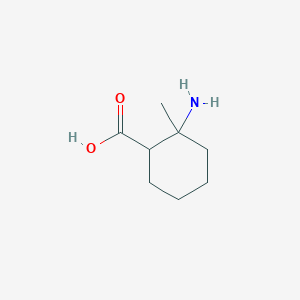
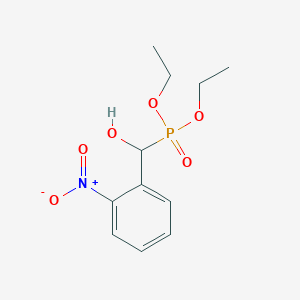
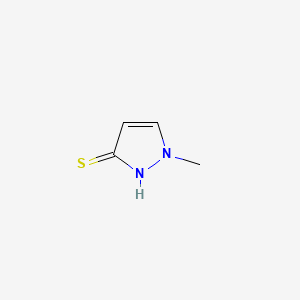
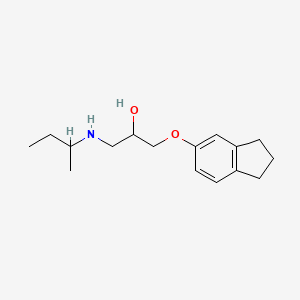
![2-(4-Chlorophenyl)-5-methylsulfanyl-2,3-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-8-carbonitrile](/img/structure/B1660581.png)
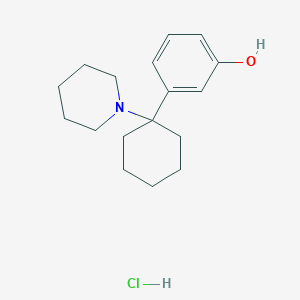
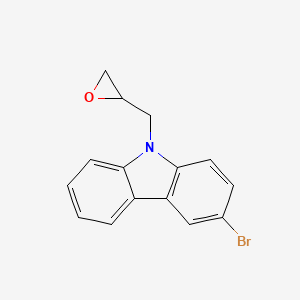
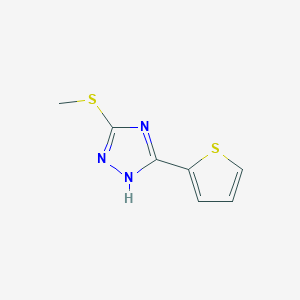
![8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1660590.png)
